molecular formula C17H23NO4 B8630207 TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE

TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE

Cat. No.: B8630207
M. Wt: 305.4 g/mol
InChI Key: QUHFTOJRZPPFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-(4-ethoxycarbonylphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C17H23NO4/c1-5-21-15(19)13-8-6-12(7-9-13)14-10-18(11-14)16(20)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3

InChI Key

QUHFTOJRZPPFRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-(ethoxycarbonyl)phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the interactions of azetidine derivatives with biological targets. It helps in understanding the structure-activity relationships of azetidine-containing compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-(aminomethyl)phenyl)azetidine-1-carboxylate
  • tert-Butyl 3-(4-(hydroxycarbonyl)phenyl)azetidine-1-carboxylate

Uniqueness

TERT-BUTYL 3-[4-(ETHOXYCARBONYL)PHENYL]AZETIDINE-1-CARBOXYLATE is unique due to the presence of the ethoxycarbonyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.